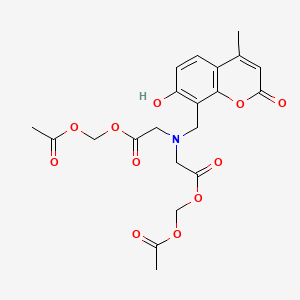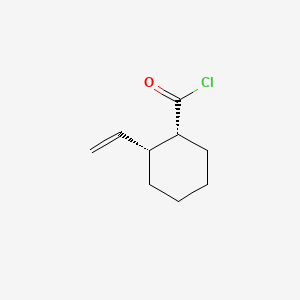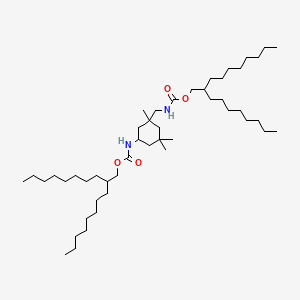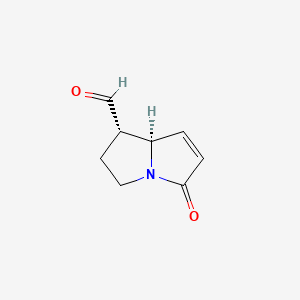
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is a synthetic organic compound belonging to the class of piperazinediones. These compounds are characterized by a piperazine ring with two ketone groups at the 2 and 5 positions. The specific structure of this compound includes diethyl and methyl substituents, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-piperazinediones typically involves the cyclization of appropriate diamines with diketones or diesters. For 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI), a possible synthetic route could involve:
Starting Materials: Diethylamine, methylamine, and a suitable diketone or diester.
Reaction Conditions: The reaction may be carried out in an inert atmosphere, using solvents like ethanol or methanol, and may require heating to facilitate cyclization.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides.
Reduction: Reducing the ketone groups to alcohols.
Substitution: Reactions at the diethyl and methyl substituents.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield alcohol derivatives.
Scientific Research Applications
2,5-Piperazinedione derivatives are of interest in various fields:
Chemistry: As intermediates in organic synthesis.
Biology: Potential use as enzyme inhibitors or receptor ligands.
Medicine: Investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action for 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione,3,3-dimethyl-: Similar structure but with different substituents.
2,5-Piperazinedione,3,3-diethyl-: Lacks the methyl group.
2,5-Piperazinedione,3,3-dipropyl-: Different alkyl substituents.
Uniqueness
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. These differences can make it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
181468-31-5 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.239 |
IUPAC Name |
(6S)-3,3-diethyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-9(5-2)8(13)10-6(3)7(12)11-9/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
KOSUWMCFGPNUSR-LURJTMIESA-N |
SMILES |
CCC1(C(=O)NC(C(=O)N1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


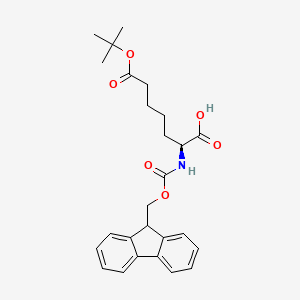

![N-Butyl-N-[2-(1-cyclohexen-1-ylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B573650.png)
![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B573652.png)


